molecular formula C22H17ClF2N2O3S B2656055 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1210227-53-4

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2656055
CAS No.: 1210227-53-4
M. Wt: 462.9
InChI Key: URGXLYXNBCIAQZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydroquinoline moiety linked to a sulfonyl group.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Formation of the Benzamide Core: The final step involves the coupling of the sulfonylated tetrahydroquinoline with a chloro-fluoro substituted benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives, while reduction reactions can further modify the sulfonyl group.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The sulfonyl group and the tetrahydroquinoline moiety may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include other benzamide derivatives and sulfonylated tetrahydroquinolines. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF2N2O3S/c23-20-12-16(25)6-10-19(20)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-4-15(24)5-9-18/h3-10,12-13H,1-2,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXLYXNBCIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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